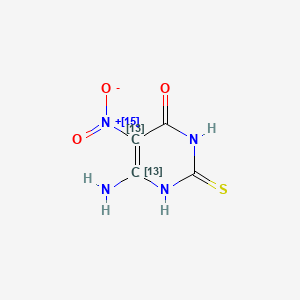

6-Amino-5-nitro-2-thio-uracil-13C2,15N

Description

Contextualization of Uracil (B121893) Scaffolds within Nucleobase Chemistry and Heterocyclic Systems

Uracil is a fundamental component of ribonucleic acid (RNA), one of the building blocks of life. Its heterocyclic pyrimidine (B1678525) ring structure serves as a versatile scaffold that can be chemically modified at various positions to create a vast library of derivatives. rsc.org These modifications can dramatically alter the molecule's chemical properties, including its ability to form hydrogen bonds, its stability, and its interactions with biological macromolecules like enzymes and nucleic acids. rsc.orgontosight.ai As a result, uracil derivatives are integral to the study of nucleic acid metabolism and are actively investigated for their potential as antiviral, anticancer, and antimicrobial agents. researchgate.netnih.govmdpi.com The introduction of substituents such as amino, nitro, and thio groups, as seen in 6-Amino-5-nitro-2-thio-uracil (B589824), can further modulate the electronic properties and biological activity of the uracil core.

Academic Significance of Site-Specific Isotopic Labeling (¹³C₂,¹⁵N) in Molecular Probing and Mechanistic Elucidation

Isotopic labeling is a powerful technique that involves the replacement of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. wikipedia.org This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a powerful handle for tracking its fate in complex systems.

The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), as tracers in scientific research dates back to the early 20th century. These non-radioactive isotopes offer a safe and effective way to follow the metabolic pathways of drugs and biomolecules, elucidate reaction mechanisms, and probe molecular structures. musechem.com Early applications focused on understanding metabolic processes, while more recent advancements in analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, have expanded their use to detailed structural and dynamic studies of proteins and nucleic acids. nih.govutoronto.ca

The dual labeling of a uracil derivative with both ¹³C and ¹⁵N offers significant advantages for sophisticated analytical studies. In NMR spectroscopy, the presence of these isotopes allows for the use of multidimensional experiments that can resolve complex spectra and provide detailed information about molecular structure and dynamics. nih.gov The specific placement of ¹³C and ¹⁵N atoms in the uracil ring of 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N would enable researchers to precisely track the transformation of the pyrimidine core in enzymatic reactions or to probe its interactions with a target protein at an atomic level. nih.gov This level of detail is crucial for understanding enzyme mechanisms and for the rational design of more effective drugs.

Research Gaps and Motivations for Investigating 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N

While substituted uracils are a well-studied class of compounds, the specific isotopologue 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N appears to be a novel or highly specialized research tool, with limited data available in the public domain. The primary motivation for its synthesis and investigation would lie in its potential to fill critical knowledge gaps in several areas:

Elucidation of Enzymatic Mechanisms: Many enzymes that metabolize nucleobases are targets for antiviral and anticancer drugs. The labeled compound could be used to trace the precise bond-breaking and bond-forming events during enzymatic processing, providing invaluable insights for the design of potent and specific inhibitors.

Structural Studies of Biomolecular Complexes: By using techniques like NMR spectroscopy, the ¹³C and ¹⁵N labels can serve as probes to map the binding interface between the uracil derivative and its biological target. This information is essential for structure-based drug design.

Metabolic Fate and Drug Development: In the context of drug development, isotopically labeled compounds are used in absorption, distribution, metabolism, and excretion (ADME) studies to understand how a potential drug is processed in the body. musechem.com

The investigation of 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N is therefore driven by the need for more precise molecular tools to dissect complex biological systems and to accelerate the development of new therapeutic agents.

Detailed Research Findings

| Property | Anticipated Value/Characteristic |

| Molecular Formula | C₄H₃N₅O₃S (with ¹³C and ¹⁵N isotopes) |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

| Purity | >98% (as required for analytical studies) |

| Storage | Recommended to be stored at low temperatures (-20°C) to ensure stability |

This data is hypothetical and based on the properties of structurally similar compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-[oxido(oxo)(15N)(15N)azaniumyl]-2-sulfanylidene-(5,6-13C2)1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3S/c5-2-1(8(10)11)3(9)7-4(12)6-2/h(H4,5,6,7,9,12)/i1+1,2+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGCAERCCYCCTM-ZVGCZHATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=S)NC1=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=O)[13C](=[13C](NC(=S)N1)N)[15N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation Strategies for 6 Amino 5 Nitro 2 Thio Uracil 13c2,15n

Retrosynthetic Analysis and Design for Selective Isotopic Labeling

A retrosynthetic approach to 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N involves dissecting the target molecule into simpler, readily available, or synthetically accessible precursors. The primary challenge is to design a pathway that allows for the specific and efficient incorporation of two ¹³C atoms and at least one ¹⁵N atom into the pyrimidine (B1678525) core.

The most logical disconnection of the 6-aminothiouracil ring is between the N1-C2 and C3-C4 bonds, which is a common strategy in pyrimidine synthesis. This leads to two key building blocks: an isotopically labeled thiourea (B124793) and a labeled three-carbon component.

Disconnection 1: Cleavage of the uracil (B121893) ring suggests a condensation reaction between a thiourea derivative and a C3 component like a cyanoacetate (B8463686) or malonate derivative.

Isotope Placement: To achieve the desired labeling pattern (¹³C₂,¹⁵N), the ¹⁵N label can be incorporated into the thiourea precursor. One ¹³C can be placed at the thiocarbonyl carbon (C2) of thiourea, and the second ¹³C can be at either the C4 or C6 position, originating from the three-carbon component. A common precursor for C6-labeled uracils is [cyano-¹⁴C]cyanoacetic acid, suggesting a similar strategy for ¹³C labeling. nih.gov

This retrosynthetic strategy is outlined below:

| Target Molecule | Key Precursors | Starting Materials |

| 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N | [¹³C,¹⁵N]-Thiourea and Ethyl [2-¹³C]-cyanoacetate | [¹⁵N]-Ammonium salt, [¹³C]-Carbon disulfide, Potassium [¹³C]-cyanide, Ethyl chloroacetate (B1199739) |

| Functional Group Introduction (Post-cyclization) | 6-Amino-2-thio-uracil-¹³C₂,¹⁵N | Nitrating agent (e.g., HNO₃/H₂SO₄) |

The synthesis of the isotopically labeled precursors is the foundational step of the entire process. Since the target molecule is achiral, stereospecificity is not a concern for the core structure, but regioselectivity of isotope placement is paramount.

The synthesis of [¹³C,¹⁵N]-thiourea can be achieved from simple, commercially available labeled starting materials. For instance, [¹⁵N]-ammonia can be reacted with [¹³C]-carbon disulfide. However, a more common and controlled laboratory synthesis involves the reaction of a labeled amine with a thiocarbonyl source. A plausible route starts with [¹⁵N]-ammonium sulfate. nih.gov

Similarly, the preparation of ethyl [2-¹³C]-cyanoacetate can be accomplished starting from potassium [¹³C]-cyanide. This involves a nucleophilic substitution reaction with ethyl chloroacetate. nih.gov This method ensures the ¹³C label is specifically positioned at the cyano-carbon, which will ultimately become C6 of the uracil ring.

The successful synthesis hinges on the efficient preparation of key building blocks containing the ¹³C and ¹⁵N isotopes.

[¹³C,¹⁵N₂]-Thiourea: A highly efficient method for producing doubly labeled urea (B33335) (and by extension, thiourea) involves the direct reaction of ¹⁵N-labeled dinitrogen (¹⁵N₂) with carbon and a lithium salt to form Li₂CN₂, which can then be converted to ¹⁵N-labeled urea or thiourea. oup.com This provides a direct path from elemental nitrogen to the key precursor. A more traditional lab-scale synthesis might involve:

Generation of [¹⁵N]-cyanamide from [¹⁵N]-ammonia.

Reaction of [¹⁵N]-cyanamide with hydrogen sulfide (B99878) containing labeled carbon, such as H₂¹³CS, to form [¹³C, ¹⁵N]-thiourea.

Ethyl [2-¹³C]-cyanoacetate: This precursor is critical for introducing the second ¹³C label.

Starting Material: Potassium [¹³C]-cyanide (K¹³CN).

Reaction: Nucleophilic substitution of the chloride in ethyl chloroacetate with K¹³CN.

ClCH₂COOEt + K¹³CN → ¹³NCCH₂COOEt + KCl

This reaction provides the C3 fragment with a ¹³C label at the nitrile carbon, which is primed for cyclization.

| Labeled Building Block | Key Isotopic Starting Material(s) | Synthetic Utility |

| [¹³C,¹⁵N₂]-Thiourea | ¹⁵N₂, ¹³C (elemental) or K¹³CS₂, ¹⁵NH₄Cl | Provides the N1, C2, and N3 atoms of the uracil ring. |

| Ethyl [2-¹³C]-cyanoacetate | K¹³CN | Provides the C4, C5, and C6 atoms of the uracil ring. |

Total Chemical Synthesis Routes for the Labeled Uracil Derivative

With the isotopically labeled precursors in hand, the total synthesis involves the construction of the pyrimidine ring followed by functional group manipulations.

The core of the synthesis is the condensation reaction between the labeled thiourea and the labeled ethyl cyanoacetate to form the 6-amino-2-thiouracil (B86922) ring. This is a variation of the classical Biginelli or Traube pyrimidine synthesis.

The reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol. The base deprotonates the active methylene (B1212753) group of ethyl cyanoacetate, which then attacks the thiocarbonyl carbon of thiourea. Subsequent intramolecular condensation and dehydration lead to the formation of the heterocyclic ring.

Reaction Scheme: [¹³C,¹⁵N₂]-Thiourea + Ethyl [2-¹³C]-cyanoacetate → (in NaOEt/EtOH) → 6-Amino-2-thio-uracil-¹³C₂(N1,N3-¹⁵N₂)

This cyclization is generally high-yielding and robust, making it suitable for incorporating expensive isotopic labels efficiently. The use of enaminones and other activated C3 synthons in [4+2] cycloadditions also represents a valid strategy for constructing such substituted pyrimidine systems. mdpi.com

Once the labeled 6-amino-2-thiouracil ring is formed, the final step is the introduction of the nitro group at the C5 position. The C5 position of 6-aminouracil (B15529) derivatives is highly nucleophilic and susceptible to electrophilic attack. nih.gov

Nitration can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, or milder reagents like sodium nitrite (B80452) in acetic acid to first form a C5-nitroso derivative, which can then be oxidized. nih.gov Care must be taken to control the reaction conditions (temperature, concentration) to avoid degradation of the uracil ring or loss of the isotopic labels. The thio group at C2 and the amino group at C6 are generally stable under these conditions.

Nitration Step: 6-Amino-2-thio-uracil-¹³C₂,¹⁵N₂ + HNO₃/H₂SO₄ → 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N₂

The final product is then purified using techniques such as recrystallization or column chromatography to yield the desired high-purity labeled compound.

Chemo-Enzymatic Approaches for Efficient Isotopic Enrichment

While the total chemical synthesis described is a viable route, chemo-enzymatic methods can offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions, which are particularly beneficial when working with expensive isotopes. oup.comnih.gov

Enzymes could be employed in two main areas for this synthesis:

Precursor Synthesis: Enzymes could be used to create the labeled building blocks. For example, enzymatic pathways could be engineered to produce labeled amino acids or other precursors that are then chemically converted to the required synthons. acs.org This can often lead to higher isotopic incorporation efficiency compared to purely chemical methods.

Ring Formation or Modification: While less common for highly substituted, non-natural pyrimidines, specific enzymes could potentially catalyze the cyclization step or subsequent functional group interconversions. For instance, enzymes involved in nucleobase biosynthesis could be explored for their potential to accept modified substrates. The use of enzymes often circumvents the need for protecting groups and can lead to cleaner reactions with higher yields. oup.comnih.gov

A combined chemo-enzymatic approach might involve the enzymatic synthesis of a core labeled nucleobase, followed by chemical modifications to introduce the nitro and thio functionalities. researchgate.netresearchgate.net This hybrid strategy leverages the high selectivity of enzymes and the versatility of organic chemistry to achieve efficient and specific isotopic labeling.

| Approach | Advantages | Disadvantages |

| Total Chemical Synthesis | Versatile, well-established, applicable to non-natural structures. | Can require harsh conditions, multiple steps, and protecting groups. |

| Chemo-Enzymatic Synthesis | High selectivity, mild reaction conditions, high isotopic efficiency. oup.com | Enzyme availability and substrate specificity can be limiting. |

Enzymatic Modifications of Synthesized Labeled Intermediates

The integration of enzymatic steps into a synthetic pathway can offer remarkable selectivity and efficiency, often under mild reaction conditions. For the synthesis of 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N, enzymatic modifications could potentially be applied to a chemically synthesized, isotopically labeled intermediate, such as 6-Amino-2-thio-uracil-¹³C₂,¹⁵N.

One of the most pertinent enzymatic transformations in this context is nitration. While chemical nitration is a standard procedure, it can sometimes lead to side products and require harsh conditions. The use of specific nitrating enzymes, such as certain cytochrome P450s or other nitro-group-installing enzymes, could offer a more controlled and regioselective introduction of the nitro group at the C5 position of the pyrimidine ring. jetir.orgnih.gov The enzymatic nitration of heterocyclic compounds is an emerging field with the potential for greener and more precise synthetic routes. jetir.org

The proposed enzymatic nitration would involve incubating the labeled 6-Amino-2-thio-uracil-¹³C₂,¹⁵N with a suitable enzyme and a nitrating agent (e.g., nitric oxide and an oxidizing agent). The high specificity of the enzyme's active site would ensure that nitration occurs exclusively at the desired C5 position, minimizing the formation of isomers and facilitating subsequent purification.

Below is a conceptual representation of this enzymatic step:

Table 1: Conceptual Enzymatic Nitration of Labeled Intermediate

| Substrate | Enzyme Class (Example) | Product | Potential Advantages |

| 6-Amino-2-thio-uracil-¹³C₂,¹⁵N | Nitrating Cytochrome P450 | 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N | High regioselectivity, mild reaction conditions, reduced byproducts |

It is important to note that the identification and optimization of a specific enzyme capable of efficiently nitrating this particular substrate would require significant research and development.

Advantages and Limitations of Hybrid Synthetic Pathways

Advantages:

Increased Selectivity: As discussed, enzymes can provide unparalleled regioselectivity, which is particularly valuable for complex molecules with multiple reactive sites.

Milder Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions at or near physiological pH and temperature, which can help to preserve sensitive functional groups and the integrity of the isotopic labels.

Reduced Waste and Environmental Impact: The high efficiency and selectivity of enzymes can lead to higher yields and fewer byproducts, resulting in a more sustainable process.

Limitations:

Enzyme Availability and Cost: Specific enzymes may not be commercially available and may require custom expression and purification, which can be time-consuming and expensive.

Substrate Specificity: The high specificity of enzymes can also be a limitation, as an enzyme that works for one substrate may not accept a closely related analogue.

Enzyme Stability: Enzymes can be sensitive to temperature, pH, and organic solvents, which can limit the range of applicable reaction conditions.

The decision to employ a hybrid pathway for the synthesis of 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N would depend on a careful evaluation of these factors, balancing the potential benefits of enzymatic modification against the challenges of its implementation.

Purification, Isolation, and Yield Optimization for Isotopically Labeled Compounds

The purification and isolation of the final isotopically labeled product are critical steps to ensure its suitability for its intended application. The presence of unlabeled or partially labeled impurities could significantly compromise the accuracy of experimental results.

Purification Techniques:

A multi-step purification strategy is typically employed to achieve high chemical and isotopic purity.

Recrystallization: This is often the first step in purifying the crude product. By dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out, leaving many impurities behind in the solution. The choice of solvent is crucial for effective purification.

Chromatography:

Column Chromatography: This technique is used to separate the target compound from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification of isotopically labeled compounds. It offers high resolution and can be used to separate the desired labeled product from any remaining impurities, including isomers and compounds with incomplete isotopic incorporation. The purity of the final product is often confirmed by analytical HPLC.

Isolation:

Once purified, the compound is isolated, typically by filtration (for crystalline solids) or by evaporation of the solvent after chromatography. The isolated product is then thoroughly dried to remove any residual solvents.

Yield Optimization:

Maximizing the yield of the final labeled product is crucial, especially given the often high cost of isotopically labeled starting materials. Optimization can be achieved by systematically varying key reaction parameters:

Stoichiometry of Reactants: Adjusting the molar ratios of the starting materials (e.g., labeled thiourea and ethyl cyanoacetate) can significantly impact the yield.

Reaction Temperature: Both the cyclization and nitration steps are sensitive to temperature. Finding the optimal temperature for each step is essential to maximize product formation and minimize decomposition or side reactions.

Catalyst: In the initial cyclization, the choice and concentration of the base catalyst (e.g., sodium ethoxide) can influence the reaction rate and yield.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to achieve maximum conversion without significant product degradation.

Table 2: Key Parameters for Yield Optimization

| Parameter | Rationale for Optimization |

| Reactant Stoichiometry | To ensure complete conversion of the limiting labeled reagent. |

| Temperature | To balance reaction rate with product stability and byproduct formation. |

| Catalyst Concentration | To achieve an optimal reaction rate without promoting side reactions. |

| Reaction Time | To maximize product formation before degradation or equilibrium shifts. |

By carefully controlling these parameters and employing robust purification techniques, it is possible to obtain 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N with high chemical and isotopic purity, ready for its application in advanced scientific research.

Advanced Spectroscopic and Structural Characterization of 6 Amino 5 Nitro 2 Thio Uracil 13c2,15n

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N, the presence of ¹³C and ¹⁵N labels offers unique advantages for a comprehensive conformational and dynamic investigation.

¹H, ¹³C, and ¹⁵N Chemical Shifts and Coupling Constants for Structural Assignment and Electronic Effects

The ¹H, ¹³C, and ¹⁵N NMR spectra of 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N provide fundamental information for its structural verification. The chemical shifts are indicative of the local electronic environment of each nucleus. The electron-withdrawing nitro group at the C5 position is expected to significantly deshield adjacent nuclei, leading to downfield chemical shifts. Conversely, the electron-donating amino group at the C6 position will have a shielding effect.

The isotopic labeling at two carbon positions and one nitrogen position introduces specific spin-spin couplings that are invaluable for structural assignment. The one-bond and long-range couplings between ¹³C and ¹⁵N (J-coupling) provide direct evidence of the connectivity within the pyrimidine (B1678525) ring. nih.govrsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts and Key Coupling Constants for 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N

| Atom | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| N1-H | 11.0 - 12.0 | ¹J(¹⁵N,¹H) ≈ 90 |

| N3-H | 9.0 - 10.0 | ¹J(¹⁵N,¹H) ≈ 90 |

| C6-NH₂ | 7.5 - 8.5 | |

| C2 | 175 - 185 | ¹J(¹³C,¹⁵N1), ¹J(¹³C,¹⁵N3) |

| C4 | 160 - 170 | |

| C5 | 125 - 135 | |

| C6 | 150 - 160 | |

| N1 | 140 - 150 | |

| N3 | 160 - 170 | |

| N (Amino) | 80 - 90 | |

| N (Nitro) | 350 - 370 |

Note: The specific positions of the ¹³C labels will determine which carbon signals exhibit couplings to adjacent ¹⁵N nuclei. The predicted chemical shifts are based on data from related uracil (B121893) and thiouracil derivatives. chemicalbook.comcdnsciencepub.com

Two-Dimensional (2D) and Three-Dimensional (3D) NMR Experiments for Through-Bond and Through-Space Correlations (e.g., HSQC, HMBC, NOESY)

To unambiguously assign all proton, carbon, and nitrogen signals and to establish the complete molecular structure, a suite of 2D and 3D NMR experiments is employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei like ¹³C and ¹⁵N. ustc.edu.cnyoutube.com It would be used to assign the protons of the N1-H, N3-H, and C6-NH₂ groups to their respective nitrogen atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and heteronuclei that are separated by two or three bonds. ustc.edu.cnyoutube.com This is crucial for piecing together the molecular skeleton. For instance, correlations from the N1-H proton to the C2 and C6 carbons would confirm their proximity in the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between nuclei that are close to each other in the three-dimensional structure, typically within 5 Å. acs.org This can provide information about the conformation of the molecule, such as the orientation of the amino group relative to the pyrimidine ring.

These multidimensional NMR techniques, especially when applied to isotopically labeled molecules, provide a robust and detailed picture of the molecular structure and conformation. alfa-chemistry.com

NMR-Based Assessment of Isotopic Enrichment and Purity

NMR spectroscopy is a powerful method for determining the level of isotopic enrichment and the purity of the labeled compound. sigmaaldrich.com The percentage of ¹³C and ¹⁵N incorporation can be quantified by comparing the integrals of the signals from the labeled and unlabeled isotopomers in the respective NMR spectra. High-resolution NMR allows for the clear distinction between signals arising from molecules containing the heavy isotopes and those with the natural abundance isotopes, thereby providing an accurate measure of enrichment.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fidelity and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a complementary technique to NMR for the characterization of 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N, offering precise mass measurement and insights into its fragmentation behavior.

Exact Mass Measurement and Isotopic Distribution Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition. For 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N, the exact mass will be shifted from the unlabeled compound by the additional mass of the incorporated isotopes. The observed isotopic distribution pattern in the mass spectrum, which arises from the natural abundance of other isotopes like ¹³C, ¹⁵N, ¹⁸O, and ³⁴S, can be compared with the theoretically calculated pattern to confirm the number of incorporated ¹³C and ¹⁵N atoms.

Table 2: Theoretical Exact Masses for Different Isotopologues of 6-Amino-5-nitro-2-thio-uracil (B589824)

| Compound | Molecular Formula | Exact Mass (Da) |

| Unlabeled | C₄H₄N₄O₂S | 188.0055 |

| ¹³C₂,¹⁵N labeled | C₂¹³C₂H₄N₃¹⁵NO₂S | 191.0096 |

Collision-Induced Dissociation (CID) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments, utilizing collision-induced dissociation (CID), are employed to fragment the molecular ion and analyze the resulting product ions. wikipedia.org The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. For 6-Amino-5-nitro-2-thio-uracil, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂), the amino group (NH₂), and cleavage of the pyrimidine ring. The presence of the ¹³C and ¹⁵N labels will result in specific mass shifts in the fragment ions, which can be used to pinpoint the location of the labels within the molecular structure and further validate the structural assignment.

A plausible fragmentation pathway could involve the initial loss of the nitro group, followed by the elimination of isothiocyanic acid (HNCS) or cleavage of the pyrimidine ring, which is a common fragmentation pattern for uracil and thiouracil derivatives.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of intermolecular interactions within a molecular structure. For 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N, these analyses would provide critical insights into its molecular architecture.

A detailed vibrational analysis would involve the assignment of specific absorption bands in the IR spectrum and scattering peaks in the Raman spectrum to the vibrational modes of the molecule's constituent functional groups. The isotopic labeling with ¹³C and ¹⁵N would be particularly informative, as it would induce predictable shifts in the vibrational frequencies of the associated bonds (e.g., C-N, C=C, C=S) compared to the unlabeled analogue. These shifts, governed by the principles of Hooke's law for a harmonic oscillator, would allow for a more definitive assignment of vibrational modes.

Expected Vibrational Modes and Functional Group Identification:

N-H Stretching: The amino (NH₂) and uracil ring (N-H) groups would exhibit characteristic stretching vibrations, typically in the high-frequency region of the spectrum (around 3200-3500 cm⁻¹).

C=O and C=S Stretching: The carbonyl (C=O) and thiocarbonyl (C=S) groups would show strong absorption bands. The C=O stretch is typically observed around 1650-1750 cm⁻¹, while the C=S stretch appears at lower frequencies, generally in the range of 1020-1250 cm⁻¹.

NO₂ Stretching: The nitro group (NO₂) would display characteristic symmetric and asymmetric stretching vibrations, usually found in the regions of 1300-1380 cm⁻¹ and 1500-1570 cm⁻¹, respectively.

Ring Vibrations: The pyrimidine ring itself would have a series of complex vibrational modes, including ring stretching and deformation, which would be sensitive to the positions of the substituents.

Intermolecular interactions, such as hydrogen bonding involving the amino, nitro, and carbonyl/thiocarbonyl groups, would be evident from shifts in the positions and broadening of the corresponding vibrational bands. By comparing the spectra of the solid-state sample with that in a non-polar solvent, the extent of these interactions could be inferred.

Hypothetical Vibrational Spectroscopy Data for 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Affected by Isotopic Labeling |

| N-H Stretching (Amino & Ring) | 3200-3500 | 3200-3500 | Yes (¹⁵N) |

| C=O Stretching | 1650-1750 | 1650-1750 | Yes (¹³C) |

| NO₂ Asymmetric Stretching | 1500-1570 | 1500-1570 | Yes (¹⁵N) |

| NO₂ Symmetric Stretching | 1300-1380 | 1300-1380 | Yes (¹⁵N) |

| C=S Stretching | 1020-1250 | 1020-1250 | Yes (¹³C) |

| Ring Breathing Modes | 700-900 | 700-900 | Yes (¹³C, ¹⁵N) |

Note: The data in this table is hypothetical and represents expected ranges for a compound of this nature. Actual experimental values would be required for a definitive analysis.

X-ray Crystallography and Solid-State NMR for Crystalline Structure Determination and Polymorphism Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray crystallography, while solid-state NMR (ssNMR) provides valuable information about the local chemical environments and dynamics within the crystal lattice.

X-ray Crystallography:

Single-crystal X-ray diffraction would be the definitive method to determine the crystalline structure of 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. The resulting crystal structure would reveal the molecular conformation, as well as the packing of the molecules in the unit cell. Key information that would be obtained includes:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Intermolecular Interactions: A detailed map of hydrogen bonds and other non-covalent interactions that stabilize the crystal structure.

Polymorphism, the ability of a compound to exist in more than one crystalline form, could also be investigated using X-ray powder diffraction (XRPD). Different polymorphs would exhibit distinct diffraction patterns.

Solid-State NMR (ssNMR):

Solid-state NMR spectroscopy is a powerful complementary technique for characterizing the solid form of a substance. For 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N, ¹³C and ¹⁵N ssNMR would be particularly insightful due to the isotopic enrichment.

¹³C ssNMR: The ¹³C spectrum would show distinct peaks for each unique carbon environment in the molecule. The chemical shifts would be sensitive to the local electronic structure and molecular conformation. The presence of multiple peaks for a single carbon site could indicate the presence of different polymorphs or non-equivalent molecules in the crystallographic unit cell.

¹⁵N ssNMR: Similarly, the ¹⁵N spectrum would provide information about the different nitrogen environments (amino, ring, and nitro groups). The chemical shifts would be highly sensitive to protonation states and hydrogen bonding interactions.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to enhance the signal and obtain high-resolution spectra. Solid-state NMR is also a valuable tool for studying molecular dynamics in the solid state.

Hypothetical Crystallographic and Solid-State NMR Data for 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N

Table 3.4.1: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 789.4 |

| Z | 4 |

Table 3.4.2: Hypothetical Solid-State NMR Data

| Nucleus | Hypothetical Chemical Shift (ppm) | Assignment |

| ¹³C | 175 | C=S |

| ¹³C | 160 | C=O |

| ¹³C | 145 | C-NO₂ |

| ¹³C | 110 | C-NH₂ |

| ¹⁵N | 250 | NO₂ |

| ¹⁵N | 180 | N (ring) |

| ¹⁵N | 80 | NH₂ |

Note: The data presented in these tables is for illustrative purposes only and does not represent experimentally determined values.

The combination of these advanced spectroscopic and crystallographic techniques would provide a comprehensive understanding of the molecular and supramolecular structure of 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N.

Chemical Reactivity, Mechanistic Investigations, and Transformation Pathways of 6 Amino 5 Nitro 2 Thio Uracil 13c2,15n

Reaction Kinetics and Isotope Effects in Chemical Transformations

The introduction of ¹³C and ¹⁵N isotopes into the 6-amino-5-nitro-2-thio-uracil (B589824) scaffold is instrumental for kinetic isotope effect (KIE) studies, a powerful tool for deducing reaction mechanisms. numberanalytics.compediaa.comwikipedia.orglibretexts.org

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. numberanalytics.comlibretexts.org For 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N, a primary KIE would be expected in reactions involving the cleavage of the C-N bonds within the pyrimidine (B1678525) ring or the C-NO₂ bond, if these events are rate-limiting. For instance, in a hypothetical reaction where the C6-NH₂ bond is cleaved, a significant primary ¹⁵N KIE would be anticipated. Similarly, if a reaction mechanism involves the cleavage of the C5-NO₂ bond as the slow step, a ¹⁵N KIE would be observed. The magnitude of the KIE provides insight into the transition state of the reaction.

Secondary KIEs arise from isotopic substitution at a position not directly involved in bond breaking or formation in the rate-determining step. pediaa.comlibretexts.org These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the labeled atom during the reaction. In the case of 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N, secondary ¹³C KIEs could be observed in reactions that alter the geometry or electronic environment of the C2 or C4 positions of the uracil (B121893) ring, even if the bonds to these carbons are not directly broken.

| Type of KIE | Description | Potential Application to 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N |

| Primary KIE | Observed when a bond to the isotope is broken/formed in the rate-determining step. | Identification of rate-limiting C-N or C-NO₂ bond cleavage. |

| Secondary KIE | Observed when the isotope is not directly involved in bond breaking/formation. | Probing changes in hybridization and steric environment at the labeled carbon and nitrogen centers. |

This table provides a conceptual framework for the application of KIEs to the target molecule based on established principles.

Isotopic labeling with ¹³C and ¹⁵N serves as a powerful tracer to follow the fate of specific atoms throughout a reaction sequence. researchgate.net This is particularly valuable in delineating complex reaction pathways, such as rearrangements or multistep transformations. For example, in a reaction involving the entire 6-amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N molecule, the labeled atoms would allow for the unambiguous identification of the corresponding atoms in the products and any intermediates. This is crucial for distinguishing between proposed mechanisms that might otherwise be difficult to differentiate. Techniques such as mass spectrometry and NMR spectroscopy can be used to track the position of the isotopes in the reaction products.

Electrophilic and Nucleophilic Reactions at the Uracil Core and Side Chains

The reactivity of 6-amino-5-nitro-2-thio-uracil is dictated by the interplay of its electron-donating amino group, electron-withdrawing nitro group, and the thio-keto/enol moiety.

The 2-thio-uracil core exists in tautomeric forms, primarily the thio-keto and thio-enol forms. The thione group (C=S) is a soft nucleophile and can react with soft electrophiles. Alkylation at the sulfur atom is a common reaction for thiouracils. ekb.eg The thio-keto moiety can also participate in cycloaddition reactions. The reactivity of this group is influenced by the electronic effects of the amino and nitro substituents on the pyrimidine ring.

The 6-amino group is an activating group and directs electrophiles to the C5 position of the pyrimidine ring. However, the presence of the strongly electron-withdrawing nitro group at the 5-position deactivates the ring towards electrophilic attack and makes it susceptible to nucleophilic substitution. researchgate.net The amino group itself can act as a nucleophile and undergo reactions such as acylation and alkylation.

The 5-nitro group is a powerful electron-withdrawing group, significantly influencing the reactivity of the pyrimidine ring. It strongly activates the ring for nucleophilic aromatic substitution (SNAᵣ), particularly at the C4 and C6 positions. Nucleophiles can attack these positions, leading to the displacement of a suitable leaving group, if present, or addition to the ring. The nitro group itself can be a site of chemical transformation.

Oxidative and Reductive Chemistry of the Labeled Compound

The presence of the nitro and thioether functionalities suggests a rich redox chemistry for 6-amino-5-nitro-2-thio-uracil.

The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. nih.gov The reduction of aromatic nitro compounds is a well-established transformation and can be achieved using various reducing agents. The reduction of the nitro group in 6-amino-5-nitro-2-thio-uracil would significantly alter the electronic properties and reactivity of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group.

The sulfur atom in the 2-thio-uracil moiety is susceptible to oxidation. uq.edu.au Oxidation can lead to the formation of sulfoxides, sulfones, or sulfonic acids. The oxidation of 2-thiouracil (B1096) has been shown to proceed through a dimer radical cation intermediate. uq.edu.au The oxidative and reductive transformations of the labeled compound can be followed by monitoring the isotopic labels, providing insights into the mechanisms of these redox reactions.

| Functional Group | Oxidative Transformation | Reductive Transformation |

| Nitro Group | Generally resistant to oxidation | Can be reduced to nitroso, hydroxylamino, or amino groups. |

| Thio-keto Group | Can be oxidized to sulfoxide, sulfone, or sulfonic acid. | The C=S bond can be reduced. |

| Amino Group | Can be oxidized. | Generally resistant to reduction. |

This table summarizes the expected redox behavior of the functional groups present in 6-Amino-5-nitro-2-thio-uracil based on the chemistry of analogous compounds.

Hydrolysis and Degradation Pathways Under Various Chemical Conditions

Disclaimer: Direct experimental studies on the hydrolysis and degradation of 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N are not available in the current scientific literature. Therefore, the following pathways are proposed based on established chemical principles and the known reactivity of structurally related compounds, including aminopyrimidines, nitropyrimidines, and thiouracils. The isotopically labeled carbon and nitrogen atoms are not expected to alter the chemical reactivity but serve as tracers for mechanistic studies.

The stability of the 6-Amino-5-nitro-2-thio-uracil molecule is influenced by the interplay of its functional groups: the electron-donating amino group at position 6, the strongly electron-withdrawing nitro group at position 5, and the thione group at position 2 within the pyrimidine ring. These substituents govern the molecule's susceptibility to hydrolytic degradation under varying pH and temperature conditions.

Hypothetical Degradation Under Acidic Conditions:

Under acidic conditions, the primary sites for protonation are the exocyclic amino group and the nitrogen atoms within the pyrimidine ring. Protonation of the amino group would decrease its electron-donating character, further activating the ring towards nucleophilic attack.

One plausible degradation pathway involves the hydrolysis of the C2-thione group. Thioamides are generally more resistant to hydrolysis than their amide counterparts; however, under forcing acidic conditions, the thione can be hydrolyzed to a carbonyl group, yielding 6-Amino-5-nitro-uracil. nih.govnih.gov

A competing pathway could be the hydrolytic deamination of the amino group at C6. While this is a generally slow process for aminopyrimidines, the presence of the adjacent electron-withdrawing nitro group could facilitate this reaction, leading to the formation of 5-nitro-2-thiouracil. rsc.orgnih.gov

Ring opening is also a possibility under harsh acidic conditions, although pyrimidine rings are generally stable. umich.eduresearchgate.net Protonation and subsequent nucleophilic attack by water could lead to the cleavage of the amide bonds within the ring.

Hypothetical Degradation Under Neutral Conditions:

In neutral aqueous solutions, the degradation of 6-Amino-5-nitro-2-thio-uracil is expected to be significantly slower than under acidic or basic conditions. The molecule is likely to be relatively stable at ambient temperature. umich.edunih.gov However, elevated temperatures could promote hydrolysis. The primary degradation route would likely be the slow hydrolysis of the thione group to the corresponding uracil derivative.

Hypothetical Degradation Under Basic Conditions:

Basic conditions are expected to significantly accelerate the degradation of 6-Amino-5-nitro-2-thio-uracil. The presence of the electron-withdrawing nitro group makes the pyrimidine ring susceptible to nucleophilic attack by hydroxide (B78521) ions. nih.govwikipedia.org

A key degradation pathway is likely initiated by the attack of a hydroxide ion at the C4 position, which is activated by the nitro group at C5. This can lead to the formation of a Meisenheimer-like intermediate. nih.gov Subsequent rearrangement and ring opening are possible outcomes.

Hydrolytic deamination at the C6 position is also expected to be more facile under basic conditions, proceeding through a bimolecular nucleophilic substitution mechanism. rsc.org This would result in the formation of 5-nitro-2-thiouracil.

Furthermore, the thione group at C2 can be hydrolyzed to a carbonyl group, a reaction that is often promoted by base. rsc.org This would lead to the formation of 6-Amino-5-nitro-uracil. It is also conceivable that under strong basic conditions, the pyrimidine ring itself could undergo hydrolytic cleavage. umich.edu

The following tables summarize the potential degradation products of 6-Amino-5-nitro-2-thio-uracil under different chemical conditions, based on the reactivity of analogous compounds.

Table 1: Predicted Major Degradation Products of 6-Amino-5-nitro-2-thio-uracil Under Various Conditions

| Condition | Potential Major Degradation Products | Plausible Reaction Type |

| Acidic | 6-Amino-5-nitro-uracil | Hydrolysis of Thione |

| 5-Nitro-2-thiouracil | Hydrolytic Deamination | |

| Neutral | 6-Amino-5-nitro-uracil | Slow Hydrolysis of Thione |

| Basic | 5-Nitro-2-thiouracil | Hydrolytic Deamination |

| 6-Amino-5-nitro-uracil | Hydrolysis of Thione | |

| Ring-opened products | Nucleophilic attack and ring cleavage |

Table 2: Detailed Research Findings on Related Compound Degradation

| Compound Class | Chemical Condition | Observed Reactivity and Products | Reference |

| Aminopyrimidines | Alkaline | First-order hydrolytic deamination with respect to amine and hydroxide concentration. | rsc.org |

| Nitropyrimidines | Basic | Susceptible to nucleophilic aromatic substitution, formation of Meisenheimer complexes. | nih.gov |

| Thioamides | Acidic/Basic | Generally more stable than amides, but can be hydrolyzed to the corresponding amide. | nih.govnih.gov |

| Pyrimidine Ring | Harsh Basic | Ring opening through hydrolysis of amide bonds. | umich.edu |

Theoretical and Computational Chemistry Studies of 6 Amino 5 Nitro 2 Thio Uracil 13c2,15n

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions

While quantum chemical calculations describe a static molecule at its energy minimum, Molecular Dynamics (MD) simulations provide insight into its behavior over time at finite temperatures. nih.govacs.org MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the underlying potential energy surface.

For 6-Amino-5-nitro-2-thio-uracil (B589824), MD simulations would be crucial for exploring its conformational flexibility, particularly the rotation around the C5-N(O₂) and C6-N(H₂) bonds. More importantly, MD simulations can model the explicit interactions between the solute and solvent molecules. By simulating the molecule in a box of water, for instance, one can study the structure and stability of its hydration shells. osti.gov Key insights would include:

Hydrogen Bonding: Quantifying the average number of hydrogen bonds formed between the molecule's donor sites (N1-H, N3-H, -NH₂) and acceptor sites (C4=O, C2=S, -NO₂) and the surrounding water molecules.

Solvent Shell Structure: Analyzing the radial distribution functions to understand how solvent molecules arrange around different functional groups.

Conformational Stability: Assessing whether specific conformations are stabilized or destabilized by the solvent environment.

In Silico Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states (the highest energy point along a reaction coordinate) and intermediates. nih.gov For a given reaction of 6-Amino-5-nitro-2-thio-uracil, such as electrophilic substitution or cyclization reactions common to 6-aminouracils, scirp.orgresearchgate.net computational methods can be used to:

Propose a Reaction Mechanism: Based on chemical intuition and the molecule's electronic structure.

Locate the Transition State (TS): Using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

Verify the TS: A true transition state is a first-order saddle point, which is confirmed by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate Activation Energy: The energy difference between the transition state and the reactants determines the reaction barrier, providing a quantitative measure of the reaction rate.

These studies would reveal how the substituents (-NH₂, -NO₂, =S) influence the molecule's reactivity and guide the synthesis of new derivatives.

Prediction of Intermolecular Interactions and Self-Assembly Propensities

The functional groups on 6-Amino-5-nitro-2-thio-uracil provide multiple sites for strong and specific intermolecular interactions, particularly hydrogen bonding. These interactions can lead to the formation of ordered supramolecular structures through self-assembly. Computational models can predict the most stable arrangements (dimers, ribbons, or sheets) by calculating the interaction energies of various possible configurations. nih.gov

The molecule possesses a rich set of hydrogen bond donors and acceptors:

Donors: N1-H, N3-H, and the two N-H bonds of the amino group.

Acceptors: The C4 carbonyl oxygen, the C2 thione sulfur, and the two oxygens of the nitro group.

This functionality suggests a high propensity for forming extensive hydrogen-bonded networks. Quantum chemical calculations on dimers and larger clusters can quantify the strength of these interactions (e.g., N-H···O, N-H···S, N-H···N) and identify the most favorable binding motifs that would likely be observed in a crystal structure.

Table 4: Predicted Intermolecular Interactions and Propensities

| Interaction Type | Donor/Acceptor Pair | Expected Strength | Role in Self-Assembly |

| Hydrogen Bond | N-H ··· O=C | Strong | Primary interaction for forming planar ribbons or sheets, similar to native bases. |

| Hydrogen Bond | N-H ··· S=C | Moderate | Contributes to network formation; weaker and longer than N-H···O bonds. |

| Hydrogen Bond | N-H ··· O-N=O | Moderate | Can link adjacent molecular motifs, adding dimensionality. |

| π-π Stacking | Pyrimidine (B1678525) Ring | Moderate | Stabilizes layered structures by interaction between aromatic rings. |

| Dipole-Dipole | C=O, C=S, C-NO₂ | Weak | General electrostatic interactions contributing to overall crystal packing energy. |

Applications in Chemical Biology and Medicinal Chemistry Research As a Molecular Scaffold or Probe Non Clinical Focus

Utilization as a Building Block for Structurally Diverse Heterocyclic Analogs

The 6-amino-2-thiouracil (B86922) core is a versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry. nih.govekb.eg The nitro group at the 5-position further activates the ring for various chemical transformations.

6-Aminouracil (B15529) and its thio-analogs are established precursors for the synthesis of modified nucleosides and nucleotides, which are themselves important tools in chemical biology and drug discovery. researchgate.netnih.govscirp.org

Glycosylation: 6-aminouracil can be glycosylated to produce nucleoside analogs like 6-aminouridine and 6-oxocytidine. nih.gov The presence of the thio group and the isotopic labels in 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N allows for the synthesis of labeled thionucleosides. These labeled nucleosides can then be incorporated into DNA or RNA strands to study their structure, function, and metabolism.

Synthesis of Fused Systems: The 6-amino group and the adjacent C5 position are reactive sites that can be used to construct fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are of interest for their biological activities. nih.govmdpi.com

Diverse Analogs: The scaffold has been used to synthesize a variety of derivatives, including C-glycosides and S-alkylated products, expanding the chemical space for biological screening. researchgate.net

| Precursor | Synthetic Transformation | Product Class | Research Utility |

| 6-Aminouracil | Vorbrüggen Glycosylation | 6-Aminouridine, 6-Oxocytidine | Labeled RNA/DNA probes |

| 6-Amino-2-thiouracil | Condensation with aldehydes/ketones | Fused Pyrimidines (e.g., Thiazolopyrimidines) | Scaffolds for medicinal chemistry |

| 6-Amino-2-thiouracil | Reaction with sugars | C-Glycoside Nucleosides | Modified nucleoside libraries |

While direct synthesis of non-natural amino acids from this specific scaffold is not extensively documented, the chemical functionalities of 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N make it a plausible core for creating peptidomimetics or novel amino acid-like structures. The ability to genetically encode non-natural amino acids into proteins is a powerful tool for protein engineering. nih.govnih.gov

The pyrimidine (B1678525) ring can serve as a constrained scaffold to mimic peptide turns or to present functional groups in a specific spatial orientation. The amino group at C6 and the potential to modify the nitro group at C5 provide handles for attaching side-chain functionalities or for coupling to a peptide backbone. The resulting structures would be rigid and conformationally defined, properties that are highly desirable in the design of enzyme inhibitors or receptor ligands. The isotopic labels would be invaluable for structural determination of these complex molecules and their complexes with biological targets using NMR.

Role in Supramolecular Chemistry and Molecular Recognition Studies

The functional groups on the 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N ring are ideally suited for forming non-covalent interactions, making it an excellent building block for supramolecular assemblies and a model system for studying molecular recognition.

Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (amino group, N1-H, N3-H) and acceptors (carbonyl oxygen, nitro group oxygens, ring nitrogens). This allows for the formation of intricate and predictable hydrogen-bonding networks. nih.goviucr.org

Self-Assembly: Studies on related thiouracil derivatives have shown that combinations of N-H···O, N-H···S, and C-H···O hydrogen bonds can create complex supramolecular structures, including one-dimensional chains and two-dimensional sheets. nih.goviucr.org

Other Interactions: In addition to strong hydrogen bonds, weaker interactions like C-H···N, S···S contacts, and π-stacking forces can play a significant role in stabilizing the crystal packing and supramolecular structures of thiouracil derivatives. nih.goviucr.org The electron-withdrawing nitro group can also influence the electronic properties of the ring, potentially modulating π-stacking interactions.

The ¹⁵N and ¹³C labels can be used to probe these interactions in the solid state via solid-state NMR, providing precise information about bond distances and angles within the supramolecular assembly.

| Interaction Type | Participating Groups | Resulting Structure |

| N-H···O Hydrogen Bond | N1-H/N3-H and C4=O | Dimers, Chains |

| N-H···S Hydrogen Bond | N1-H/N3-H and C2=S | Molecular Straps |

| C-H···O Hydrogen Bond | Aromatic/Alkyl C-H and C4=O | 2D Sheets |

| S···S Contact | Thione Sulfur Atoms | Stabilized Chains |

| π-stacking | Pyrimidine Rings | 1D Columns |

Development of Novel Biosensors or Analytical Tools Based on Uracil (B121893) Derivatives

The intrinsic chemical properties of the uracil scaffold, particularly when functionalized with amino, nitro, and thio groups, make it a versatile platform for the design of novel biosensors and analytical tools. While specific research on "6-Amino-5-nitro-2-thio-uracil-13C2,15N" in this context is not extensively detailed in publicly available literature, the broader family of uracil and thiouracil derivatives has been successfully employed in the development of various sensing systems. These systems leverage the electronic and structural characteristics of the uracil core to achieve sensitive and selective detection of a range of analytes, primarily through fluorescent and electrochemical methods.

The development of these tools is a non-clinical research focus, aiming to create new methods for analyte detection in various chemical and biological systems. The principles demonstrated with related uracil derivatives provide a strong foundation for the potential applications of 6-Amino-5-nitro-2-thio-uracil (B589824) as a molecular scaffold in this field.

Fluorescent Biosensors

Uracil derivatives are excellent candidates for the development of fluorescent probes due to their ability to be chemically modified to modulate their photophysical properties. The interaction of a functionalized uracil derivative with a target analyte can lead to a measurable change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength, forming the basis of a sensing mechanism.

A notable example involves the use of a Schiff base derived from the condensation of 5,6-diamino-1,3-dimethyluracil (B14760) with 5-methylthiophene-2-carboxaldehyde. This compound has been successfully utilized as a "turn-off" fluorescent probe for the selective detection of Ag⁺, Cu²⁺, and Fe³⁺ ions in the presence of other common cations. nih.gov The interaction between the uracil-based Schiff base and these metal ions leads to a significant decrease in fluorescence, allowing for their quantification at very low concentrations. nih.gov

Key Characteristics of a Uracil-Based Fluorescent Probe for Metal Ion Detection

| Analyte | Detection Limit | Method | Reference |

| Ag⁺ | 2.1 - 14.2 ppb | "Turn-off" Fluorescence | nih.gov |

| Cu²⁺ | 2.1 - 14.2 ppb | "Turn-off" Fluorescence | nih.gov |

| Fe³⁺ | 2.1 - 14.2 ppb | "Turn-off" Fluorescence | nih.gov |

The design of such probes often relies on the chelation of metal ions by heteroatoms within the uracil derivative, which perturbs the electronic state of the fluorophore and results in a change in its emission properties. The amino and thio groups present in 6-Amino-5-nitro-2-thio-uracil could serve as effective coordination sites for metal ions, suggesting its potential as a scaffold for similar fluorescent sensors.

Electrochemical Biosensors

Electrochemical sensors offer another promising avenue for the application of uracil derivatives. These sensors measure changes in electrical properties (such as current or potential) that occur upon the interaction of the sensor with the target analyte. The redox-active nature of many uracil and thiouracil derivatives makes them suitable for electrochemical detection.

Research has demonstrated the development of miniaturized electrochemical sensors for the determination of 6-methyl-2-thiouracil (MTU), a related thiouracil derivative. researchgate.netmdpi.com These sensors, which can be voltammetric or amperometric, have been optimized for the detection of MTU in complex matrices like meat samples. researchgate.netmdpi.com The method relies on the electrochemical oxidation of the thiouracil moiety at a specific potential.

Performance of an Electrochemical Sensor for 6-Methyl-2-thiouracil

| Parameter | Value | Method | Reference |

| Linear Range | 0 - 20 µg L⁻¹ | Voltammetry/Amperometry | researchgate.netmdpi.com |

| Limit of Detection | 0.13 µg L⁻¹ | Voltammetry/Amperometry | researchgate.netmdpi.com |

| Working Potential | 1.55 V (vs Ag pseudo-reference) | Voltammetry/Amperometry | researchgate.netmdpi.com |

The presence of the electroactive thio-group and the nitro-group (which is readily reducible) in "6-Amino-5-nitro-2-thio-uracil" suggests its strong potential for use in electrochemical sensing platforms. The compound could be immobilized on an electrode surface to create a sensor for various analytes through direct electrochemical measurement or by monitoring the modulation of its electrochemical signal upon binding to a target.

Advanced Analytical Methodologies for Research Scale Assessment of 6 Amino 5 Nitro 2 Thio Uracil 13c2,15n

Chromatographic Techniques for High-Purity Separation and Quantification

Chromatographic techniques are paramount for the separation and quantification of 6-Amino-5-nitro-2-thio-uracil-13C2,15N from potential impurities and related substances.

A robust High-Performance Liquid Chromatography (HPLC) method is essential for the routine analysis and quality control of this compound. A reverse-phase HPLC (RP-HPLC) method would be the most suitable approach given the polar nature of the compound.

Method Development: The development of an HPLC method would involve a systematic optimization of chromatographic conditions. youtube.com Based on the analysis of structurally similar compounds like nitroxynil and other uracil (B121893) derivatives, a C18 column is a logical choice for the stationary phase. researchgate.net The mobile phase would likely consist of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) to ensure a good peak shape and resolution. researchgate.netjptcp.com The pH of the aqueous phase would be a critical parameter to control the ionization state of the amino and thio-uracil functional groups, thereby influencing retention. Detection would be performed using a UV detector, likely in the range of 270-280 nm, similar to related thiouracil compounds. nih.gov

A proposed set of starting HPLC conditions is presented in the table below.

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic elution with Acetonitrile: 0.02 M Potassium Phosphate Buffer (pH 4.5) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Method Validation: The developed method would then require validation according to established guidelines to ensure its suitability for its intended purpose. pharmtech.compharmaguideline.comscielo.br The validation would encompass the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the main compound. scielo.braaps.ca

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. pharmaguideline.com

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity. pharmaguideline.comaaps.ca

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmaguideline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. medwinpublishers.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. medwinpublishers.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A summary of hypothetical validation results is provided in the interactive table below.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Specificity | No interference at the retention time of the analyte | Pass |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range | Defined by linearity, accuracy, and precision | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |

| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |

| Robustness | % RSD ≤ 2.0% for varied conditions | Pass |

Gas Chromatography (GC) is generally not suitable for the direct analysis of polar, non-volatile compounds like this compound. The presence of multiple polar functional groups (amino, nitro, and the uracil ring itself) makes the compound thermally labile and prone to adsorption within the GC system. libretexts.org

To make the compound amenable to GC analysis, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile derivatives. libretexts.orgjfda-online.com Common derivatization techniques for such compounds include:

Silylation: This is a widely used method where active hydrogens in amines, amides, and hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. sigmaaldrich.com

Acylation: This involves the introduction of an acyl group, often using fluorinated anhydrides, which can enhance volatility and improve detection by electron capture detectors. jfda-online.com

Alkylation: This technique, particularly esterification of carboxylic acids, can also be applied to other functional groups to increase volatility. libretexts.org

For this compound, silylation would be a promising approach to derivatize the amino group and the active hydrogens on the uracil ring. sigmaaldrich.com The resulting TMS derivative would be significantly more volatile and thermally stable, allowing for separation on a standard non-polar or medium-polarity GC column. However, the derivatization reaction would need to be optimized for completeness and reproducibility. sigmaaldrich.com GC analysis of the derivatized compound would likely be coupled with mass spectrometry (GC-MS) for definitive identification. nih.govnih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for detailed structural elucidation and sensitive quantification.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound, offering high sensitivity and selectivity. nih.gov This technique is particularly valuable for trace analysis and for identifying metabolites in in vitro studies. nih.govmdpi.com

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be employed. researchgate.net This involves selecting a specific precursor ion (the molecular ion of the compound) and monitoring for specific product ions after fragmentation. The stable isotope labels (¹³C₂ and ¹⁵N) in the target compound make it an ideal internal standard for quantifying its unlabeled counterpart in biological matrices, should such studies be undertaken.

A hypothetical set of LC-MS/MS parameters for the analysis of this compound is presented below.

| Parameter | Proposed Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (to be determined experimentally) |

| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ of the labeled compound (to be calculated based on exact mass) |

| Product Ions (m/z) | To be determined by fragmentation studies |

| Collision Energy | To be optimized for maximum product ion intensity |

| Dwell Time | 100 ms |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

In the context of in vitro metabolite profiling, LC-MS/MS can be used to identify potential metabolic products of 6-Amino-5-nitro-2-thio-uracil (B589824) when incubated with liver microsomes or other enzyme systems. nih.govmdpi.comresearchgate.net The presence of the isotopic labels provides a distinct mass signature that facilitates the differentiation of drug-related material from endogenous matrix components.

GC-MS: As discussed previously, GC analysis would require prior derivatization. GC-MS would then be used to confirm the identity of the derivatized analyte and any volatile impurities. nih.govnih.gov The mass spectrum of the derivatized compound would provide structural information and a unique fragmentation pattern for identification.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.govwikipedia.org For a compound like this compound, which possesses ionizable groups, Capillary Zone Electrophoresis (CZE) would be a suitable mode of CE. libretexts.orgsciex.com

In CZE, the separation occurs in a buffer-filled capillary. The extent of ionization of the amino group and the acidic protons on the uracil ring will be dependent on the pH of the buffer. By manipulating the buffer pH, the electrophoretic mobility of the compound can be altered, allowing for its separation from impurities with different pKa values. libretexts.org

CE offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. wikipedia.org It can be a valuable complementary technique to HPLC for purity assessment and for the separation of closely related impurities that may be difficult to resolve by chromatography.

Spectrophotometric Methods (UV-Vis) for Concentration Determination and Purity Checks

UV-Visible (UV-Vis) spectrophotometry is a simple and rapid technique that can be used for the quantitative determination of this compound in solution and for preliminary purity assessments.

A hypothetical UV-Vis scan would be performed to determine the λmax. A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This calibration curve can be used to determine the concentration of unknown samples.

For purity checks, the absorbance spectrum of a sample can be compared to that of a highly pure reference standard. The presence of impurities may result in a shift in the λmax or the appearance of additional absorbance bands.

A summary of potential UV-Vis data is presented in the interactive table below.

| Parameter | Hypothetical Value |

|---|---|

| λmax 1 | ~275 nm |

| λmax 2 | ~340 nm |

| Molar Absorptivity (ε) at λmax 1 | To be determined experimentally |

| Solvent | Methanol or 0.1 N HCl |

Future Research Directions and Unexplored Avenues for 6 Amino 5 Nitro 2 Thio Uracil 13c2,15n

Novel Synthetic Approaches for Atom-Economical and Sustainable Isotopic Labeling

The development of efficient and sustainable methods for incorporating stable isotopes into heterocyclic molecules is a vibrant area of research. nih.govresearchgate.net Future investigations into the synthesis of 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N will likely pivot away from traditional multi-step procedures towards more atom-economical and environmentally benign strategies.

Current challenges in isotopic labeling often involve complex purification steps and the use of stoichiometric amounts of expensive labeled reagents. researchgate.net A forward-looking approach would involve the development of catalytic methods that utilize simple, readily available ¹³C and ¹⁵N sources. nih.gov For instance, research could focus on chemoenzymatic pathways where enzymes are engineered to regioselectively incorporate ¹³C and ¹⁵N atoms into a pyrimidine (B1678525) precursor. This would not only enhance efficiency but also minimize hazardous waste.

Another unexplored avenue is the concept of "late-stage" isotopic labeling. This involves introducing the ¹³C and ¹⁵N isotopes into a pre-formed 6-amino-5-nitro-2-thiouracil skeleton. While challenging, success in this area would dramatically shorten synthetic routes and allow for the labeling of a wider range of complex thiouracil derivatives. chemrxiv.org The development of novel catalysts, perhaps based on earth-abundant metals, for C-H and N-H activation could pave the way for such advancements. researchgate.net

Integration with Advanced Imaging Techniques (e.g., Cryo-EM, correlative microscopy) for Structural Insights

The presence of ¹³C and ¹⁵N labels in 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N makes it a potentially powerful tool for advanced imaging modalities, offering insights that are unattainable with unlabeled compounds.

In the realm of Cryo-Electron Microscopy (Cryo-EM) , which provides high-resolution structural information of biomolecules, the ability to pinpoint specific atoms is invaluable. While Cryo-EM does not directly detect isotopes, the labels can be used in conjunction with other techniques. For example, if 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N is incorporated into an RNA strand that binds to a protein, solid-state NMR spectroscopy could be used to precisely determine the location of the labeled nucleobase within the larger complex, complementing the Cryo-EM map.

Correlative Light and Electron Microscopy (CLEM) is another frontier where this labeled compound could prove beneficial. nih.govdelmic.com CLEM combines the advantages of fluorescence microscopy for identifying specific molecules with the high-resolution structural context of electron microscopy. delmic.com While the ¹³C and ¹⁵N isotopes are not fluorescent, the thiouracil moiety can be chemically modified with a fluorophore. The isotopic label would then serve as a unique mass signature, allowing for unambiguous identification of the molecule's location in secondary ion mass spectrometry (SIMS) or nanoSIMS imaging, which can be correlated with the fluorescence and electron microscopy data. nih.gov This multi-modal approach would enable researchers to track the molecule within a cell and simultaneously visualize its ultrastructural environment with high precision. nenovision.comzeiss.com

Expansion into Material Science Applications (e.g., functional polymers, self-assembling nanostructures)

Thiouracil and its derivatives are known to possess interesting properties for material science, including the ability to form functional polymers and self-assembling nanostructures. researchgate.netnih.gov The incorporation of isotopic labels into the 6-Amino-5-nitro-2-thio-uracil (B589824) structure provides a powerful handle to probe the dynamics and architecture of these materials at the molecular level.

For instance, thiouracil derivatives can be polymerized to create redox-sensitive nanocarriers for drug delivery. researchgate.net By using 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N as a monomer or a dopant in such polymers, researchers could use techniques like solid-state NMR to study the polymer's structure, conformation, and the changes that occur upon cargo release. The isotopic labels would act as site-specific probes, revealing information about intermolecular interactions and the local environment within the polymer matrix.

Furthermore, the field of supramolecular chemistry has shown that pyrimidine derivatives can self-assemble into complex, flower-shaped nanostructures through hierarchical non-covalent interactions. nih.govresearchgate.net Synthesizing these structures with isotopically labeled building blocks like 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N would allow for detailed investigation of the assembly process. Advanced mass spectrometry and NMR techniques could track the incorporation of the labeled monomers into the growing nanostructure, providing unprecedented insights into the kinetics and mechanism of self-assembly. nih.gov

Development of New Computational Models for Predicting Complex Reactivity and Interactions

Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. The specific isotopic composition of 6-Amino-5-nitro-2-thio-uracil-¹³C₂,¹⁵N presents unique opportunities for the development and validation of new computational models.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the reactivity of the molecule, particularly the influence of the nitro group on the pyrimidine ring's electronic structure. nih.govnih.gov The isotopic labels themselves have a subtle but measurable effect on vibrational frequencies and bond energies, known as the kinetic isotope effect. High-precision computational models could be developed to predict these effects, which can then be experimentally verified using techniques like infrared spectroscopy. This synergy between computation and experiment can lead to more refined and accurate theoretical models. nih.gov